4-Bromo-1-methyl-1h-pyrazol-3-ol
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Overview
Description
4-Bromo-1-methyl-1h-pyrazol-3-ol is a heterocyclic compound with the molecular formula C4H5BrN2O It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structures and functional groups present in the pyrazole derivative.
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
There is currently no available information on the effects of 4-Bromo-1-methyl-1h-pyrazol-3-ol at different dosages in animal models .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1h-pyrazol-3-ol typically involves the bromination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1h-pyrazol-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and methyl iodide are commonly used for substitution reactions.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of 4-bromo-1-methylpyrazole-3-one.
Reduction: Formation of 4-bromo-1-methylpyrazole.
Scientific Research Applications
4-Bromo-1-methyl-1h-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of liver alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1h-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenyl-1h-pyrazol-3-ol: Similar structure but with a phenyl group instead of a methyl group.
4-Bromo-3-methoxy-1-phenyl-1h-pyrazole: Contains a methoxy group at the 3rd position and a phenyl group at the 1st position.
1-Methyl-4-bromopyrazole: Lacks the hydroxyl group at the 3rd position.
Uniqueness
4-Bromo-1-methyl-1h-pyrazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIOAFAIYAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823437-48-4 |
Source
|
Record name | 4-bromo-1-methyl-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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